

NVP-CLR457: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Nvp-clr457*

Cat. No.: *B11930046*

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An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a Pan-Class I PI3K Inhibitor

NVP-CLR457 is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been the subject of significant preclinical investigation as a potential anti-cancer agent.^[1] This technical guide provides a comprehensive overview of **NVP-CLR457**, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its study.

Chemical Structure and Properties

NVP-CLR457, also known as compound 40, is a synthetic organic molecule with a complex heterocyclic structure.^[2] Its systematic IUPAC name is (4S,5R)-3-[6-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-2-morpholin-4-yl]pyrimidin-4-yl]-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one.

Table 1: Physicochemical Properties of **NVP-CLR457**

Property	Value	Reference
Molecular Formula	C18H20F3N7O4	[3]
Molecular Weight	455.39 g/mol	[3]
CAS Number	1453082-52-4	[2]
SMILES	<chem>NC1=NC(C(F)(F)F)=C(C2=NC(N3CCOCC3)=NC(N4--INVALID-LINK--C">C@HCO)=C2)C=N1</chem>	[4]
Solubility	DMSO: 91 mg/mL (199.82 mM)	[3]
Ethanol: Insoluble	[3]	
Water: Insoluble	[3]	

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

NVP-CLR457 functions as a pan-inhibitor of class I PI3K isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is aberrantly activated, promoting tumor development and progression.

NVP-CLR457 exerts its inhibitory effect by competing with ATP for the kinase domain of the p110 catalytic subunit of PI3K.[6] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.

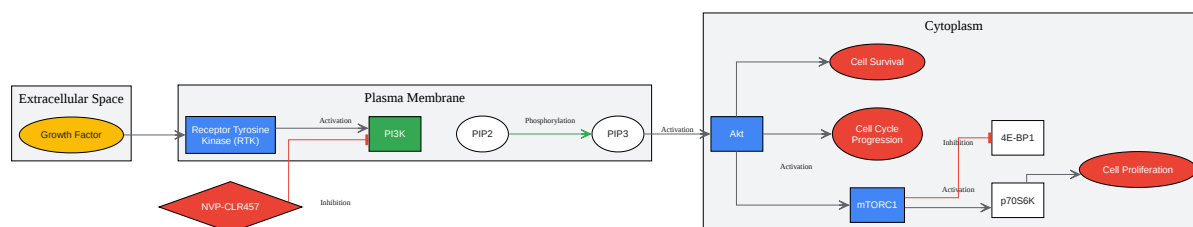
The inhibitory activity of **NVP-CLR457** against the class I PI3K isoforms has been quantified through biochemical assays.

Table 2: In Vitro Inhibitory Activity of **NVP-CLR457** against Class I PI3K Isoforms

PI3K Isoform	IC50 (nM)
p110 α (alpha)	12 \pm 1.5
p110 β (beta)	8.3 \pm 1.0
p110 δ (delta)	8.3 \pm 2.0
p110 γ (gamma)	230 \pm 31

Data compiled from multiple sources.[3]

The inhibition of the PI3K/Akt pathway by **NVP-CLR457** ultimately leads to the suppression of downstream signaling cascades that are crucial for cancer cell survival and proliferation.



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Caption: **NVP-CLR457** inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

In Vitro PI3K Enzyme Activity Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of **NVP-CLR457** against class I PI3K isoforms using a commercially available kinase assay kit.

Materials:

- Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , p110 γ)
- **NVP-CLR457**
- Kinase assay buffer
- PIP2 substrate
- ATP
- Kinase detection reagent (e.g., ADP-Glo™)
- 384-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of **NVP-CLR457** in DMSO.
- In a 384-well plate, add the kinase assay buffer.
- Add the diluted **NVP-CLR457** or DMSO (vehicle control) to the appropriate wells.
- Add the recombinant PI3K enzyme to each well.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction and detect the kinase activity by adding the kinase detection reagent according to the manufacturer's instructions.

- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **NVP-CLR457** concentration and determine the IC50 value by fitting the data to a dose-response curve.



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Caption: Workflow for the in vitro PI3K enzyme activity assay.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **NVP-CLR457** in a subcutaneous xenograft mouse model.[\[2\]](#)

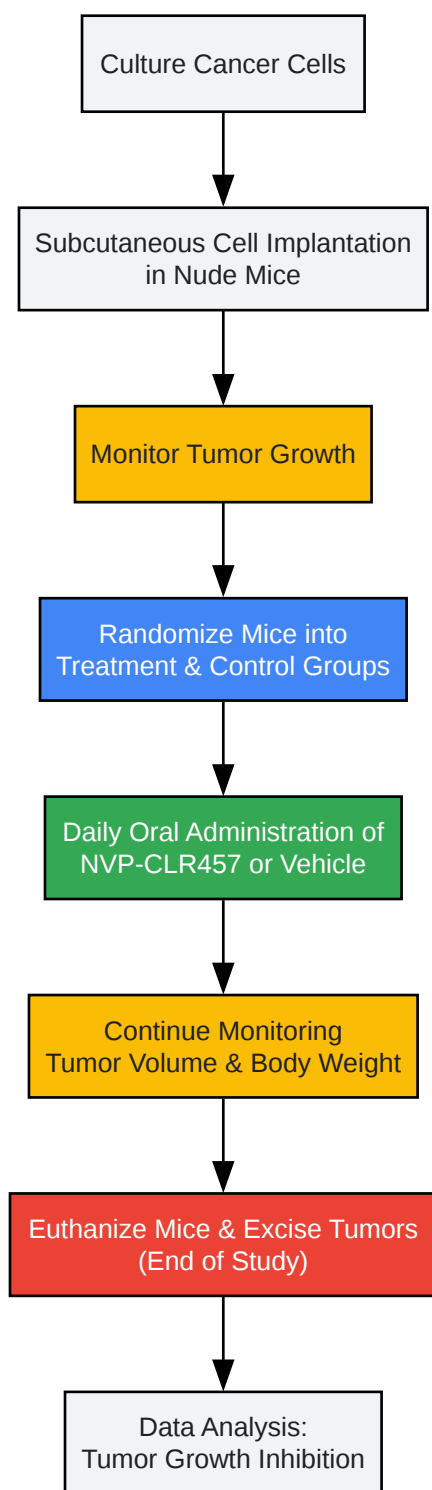
Materials:

- Cancer cell line with a constitutively active PI3K pathway (e.g., Rat1-myr-p110 α)
- Athymic nude mice (6-8 weeks old)
- Matrigel
- **NVP-CLR457** formulation for oral gavage
- Vehicle control
- Calipers
- Anesthesia

Procedure:

- Cell Culture and Implantation:
 - Culture the cancer cells to ~80% confluency.
 - Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5×10^6 cells per 100 μ L.
 - Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

- Treatment Administration:
 - Administer **NVP-CLR457** (e.g., 20 mg/kg) or vehicle control daily via oral gavage.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
- Data Analysis:
 - Compare the tumor growth inhibition between the **NVP-CLR457**-treated group and the vehicle control group.



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Caption: Workflow for the in vivo xenograft tumor model study.

Conclusion

NVP-CLR457 is a well-characterized pan-class I PI3K inhibitor with potent activity against the PI3K/Akt signaling pathway. This technical guide provides researchers with essential information on its chemical properties, mechanism of action, and detailed protocols for its investigation in both in vitro and in vivo settings. The provided data and methodologies can serve as a valuable resource for scientists in the field of cancer research and drug development.

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